Dimethyl (3-bromo-2-oxopropyl)phosphonate
Description
Dimethyl (3-bromo-2-oxopropyl)phosphonate is an organophosphorus compound characterized by a brominated ketone moiety attached to a phosphonate ester group. The bromo substituent at the 3-position distinguishes it from similar compounds, likely enhancing its electrophilicity and utility in alkylation or nucleophilic substitution reactions .
Properties
CAS No. |
87830-69-1 |
|---|---|
Molecular Formula |
C5H10BrO4P |
Molecular Weight |
245.01 g/mol |
IUPAC Name |
1-bromo-3-dimethoxyphosphorylpropan-2-one |
InChI |
InChI=1S/C5H10BrO4P/c1-9-11(8,10-2)4-5(7)3-6/h3-4H2,1-2H3 |
InChI Key |
MTXDSELZQAXIFG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CBr)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-bromo-2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with a haloacetone. For instance, the reaction between trimethyl phosphite and bromoacetone under controlled conditions yields this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-bromo-2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonates.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed
Major Products Formed
Substitution: Products include substituted phosphonates.
Oxidation: Products include phosphonic acids.
Reduction: Products include reduced phosphonates
Scientific Research Applications
Dimethyl (3-bromo-2-oxopropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is utilized in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: The compound is explored for its potential in drug development, especially in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dimethyl (3-bromo-2-oxopropyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in nucleophilic substitution reactions, while the bromine atom can act as a leaving group in electrophilic substitution reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Dimethyl (1-Diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)
- Structure : Replaces the bromo group with a diazo (-N₂) moiety.
- Reactivity: Explosive decomposition risk under heat or shock due to the diazo group . Widely used in the Ohira-Bestmann reaction for alkyne synthesis via methanolysis, generating dimethyl (diazomethyl)phosphonate intermediates .
- Applications : Key reagent in cyclopropanation and 1,3-dipolar cycloadditions .
- Safety : Requires stringent handling protocols due to instability .
Dimethyl (2-Oxopropyl)phosphonate
- Reactivity: Participates in multicomponent reactions, such as the Biginelli reaction with aldehydes and urea to synthesize dihydropyrimidinones . Less electrophilic compared to bromo/diazo analogs, limiting its use in alkylation.
- Applications : Intermediate in synthesizing heterocycles and biologically active compounds .
Diethyl (1-Diazo-2-oxopropyl)phosphonate
Dimethyl Methyl Phosphonate (DMMP)
- Structure : Simplest phosphonate ester with a methyl group directly attached to phosphorus.
- Reactivity: Non-reactive in nucleophilic substitutions but serves as a flame retardant and solvent .
- Applications : Industrial use in lubricants, plastics, and as a nerve agent simulant in research .
Key Comparative Data
| Compound | Molecular Formula | Molecular Weight | Key Substituent | Reactivity Highlights | Applications | Safety Concerns |
|---|---|---|---|---|---|---|
| Dimethyl (3-bromo-2-oxopropyl)phosphonate | C₅H₁₀BrO₄P | 245.01 g/mol | Bromo (-Br) | Electrophilic alkylation, nucleophilic substitution | Pharmaceutical intermediates | Potential toxicity, corrosiveness |
| Dimethyl (1-diazo-2-oxopropyl)phosphonate | C₅H₉N₂O₄P | 192.11 g/mol | Diazo (-N₂) | Cyclopropanation, alkyne synthesis | Organic synthesis | Explosive decomposition |
| Dimethyl (2-oxopropyl)phosphonate | C₅H₁₁O₄P | 166.11 g/mol | None | Multicomponent reactions (e.g., Biginelli) | Heterocycle synthesis | Low hazard |
| Diethyl (1-diazo-2-oxopropyl)phosphonate | C₇H₁₃N₂O₄P | 220.16 g/mol | Diazo (-N₂) | Similar to methyl analog with altered kinetics | Alkyne synthesis | Explosive, requires caution |
| Dimethyl Methyl Phosphonate (DMMP) | C₃H₉O₃P | 124.08 g/mol | Methyl (-CH₃) | Non-reactive, high thermal stability | Flame retardant, solvent | Low toxicity |
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